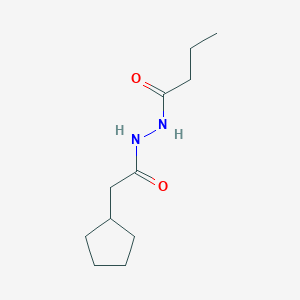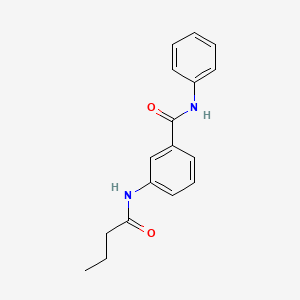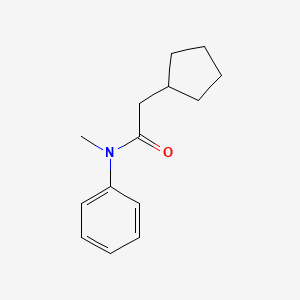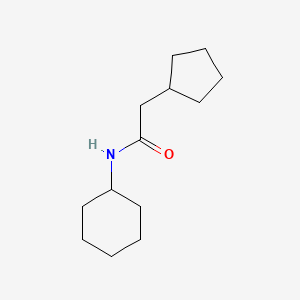
N'-(2-cyclopentylacetyl)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopentylacetyl)butanohydrazide, commonly known as JB-1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mecanismo De Acción
JB-1 is a potent and selective inhibitor of N'-(2-cyclopentylacetyl)butanohydrazide, which is a negative regulator of insulin signaling. This compound dephosphorylates the insulin receptor and insulin receptor substrate 1, leading to the inhibition of insulin signaling. Inhibition of this compound by JB-1 leads to the activation of insulin signaling and improved glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. JB-1 has been shown to increase glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. JB-1 has also been shown to improve hepatic insulin sensitivity and reduce hepatic glucose production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JB-1 is a small molecule drug that is easy to synthesize and has good pharmacokinetic properties. It is highly selective for N'-(2-cyclopentylacetyl)butanohydrazide and has minimal off-target effects. However, JB-1 has relatively low potency compared to other this compound inhibitors, which may limit its efficacy in vivo. JB-1 also has limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
Future research on JB-1 could focus on improving its potency and bioavailability, as well as investigating its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies could also investigate the long-term safety and efficacy of JB-1 in animal models and human clinical trials. Finally, the development of novel N'-(2-cyclopentylacetyl)butanohydrazide inhibitors with improved potency and selectivity could provide new opportunities for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of JB-1 involves a multi-step process that includes the reaction of 2-cyclopentylacetic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide. The final product is obtained by cyclization of the hydrazide using acetic anhydride and sulfuric acid. The overall yield of JB-1 is approximately 40%.
Aplicaciones Científicas De Investigación
JB-1 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. N'-(2-cyclopentylacetyl)butanohydrazide is a negative regulator of insulin signaling, and its inhibition by JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. JB-1 has also been shown to reduce body weight and improve lipid metabolism in these models.
Propiedades
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




